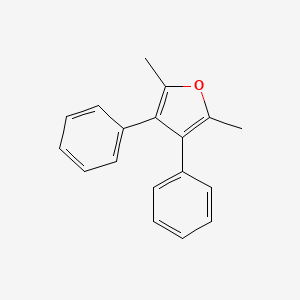
2,5-Dimethyl-3,4-diphenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3,4-diphenylfuran is a heterocyclic organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 2 and 5, and two phenyl groups at positions 3 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3,4-diphenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,4-diketones. For instance, the reaction of 1,4-diphenyl-2,3-butanedione with an acid catalyst can yield this compound. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The choice of solvent, temperature, and pressure conditions are optimized to maximize production efficiency while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethyl-3,4-diphenylfuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones or diketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the furan ring into a more saturated structure, such as tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Furanones or diketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-3,4-diphenylfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mécanisme D'action
The mechanism by which 2,5-Dimethyl-3,4-diphenylfuran exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, derivatives of this compound have been studied as inhibitors of protein-protein interactions, such as the p53-MDM2 interaction, which is crucial in cancer biology . The furan ring and phenyl groups provide a rigid scaffold that can fit into binding pockets of target proteins, disrupting their function.
Comparaison Avec Des Composés Similaires
2,5-Dimethyl-3,4-diphenylfuran can be compared with other furan derivatives, such as:
2,5-Dimethylfuran: Lacks the phenyl groups, making it less bulky and potentially less selective in certain reactions.
3,4-Diphenylfuran: Lacks the methyl groups, which can affect its reactivity and physical properties.
2,5-Diphenylfuran: Lacks the methyl groups, which can influence its electronic properties and stability.
The presence of both methyl and phenyl groups in this compound makes it unique, providing a balance of steric and electronic effects that can be advantageous in specific applications.
Propriétés
Numéro CAS |
63806-52-0 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
2,5-dimethyl-3,4-diphenylfuran |
InChI |
InChI=1S/C18H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19-13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Clé InChI |
ADEBMBJQNFMYRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


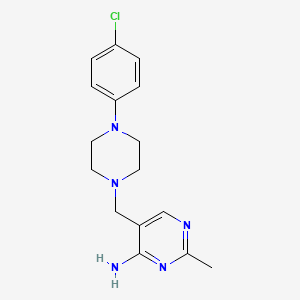



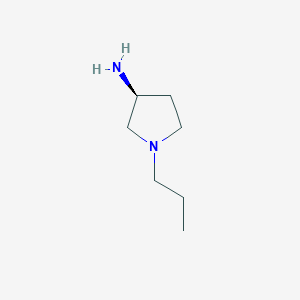

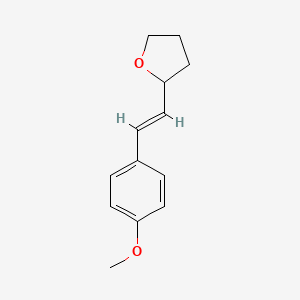
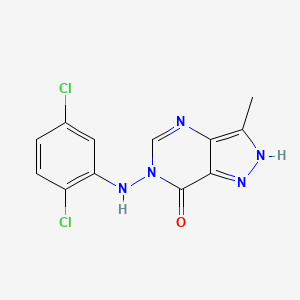
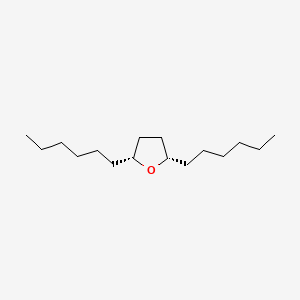
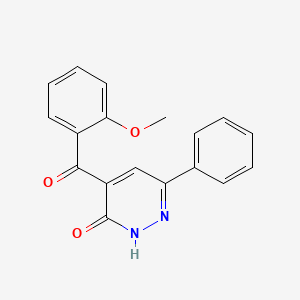
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)
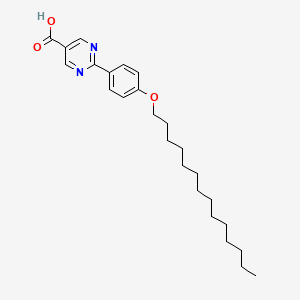
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)
